molecular formula C19H12F5N5O2 B10950989 5-Cyclopropyl-2-{5-[4-(difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

5-Cyclopropyl-2-{5-[4-(difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B10950989
M. Wt: 437.3 g/mol
InChI Key: GGHYFLQNUMYCDD-UHFFFAOYSA-N
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Description

2-[5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-[4-(difluoromethoxy)phenyl]-1,3,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a cyclopropyl group, and a difluoromethoxyphenyl moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, materials science, and other disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-[4-(difluoromethoxy)phenyl]-1,3,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step may involve the use of cyclopropyl halides or cyclopropyl carbinols in the presence of a base or a catalyst.

    Attachment of the trifluoromethyl group: This can be accomplished using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the oxadiazole ring: This step involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the difluoromethoxyphenyl group: This can be achieved through nucleophilic substitution reactions using appropriate phenol derivatives and difluoromethylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-[4-(difluoromethoxy)phenyl]-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-[4-(difluoromethoxy)phenyl]-1,3,4-oxadiazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: Its distinct chemical properties make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular pathways.

    Industrial Applications: It may be used as a precursor or intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-[5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-[4-(difluoromethoxy)phenyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-[4-(difluoromethoxy)phenyl]-1,3,4-oxadiazole is unique due to its combination of functional groups, which impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H12F5N5O2

Molecular Weight

437.3 g/mol

IUPAC Name

2-[5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-[4-(difluoromethoxy)phenyl]-1,3,4-oxadiazole

InChI

InChI=1S/C19H12F5N5O2/c20-18(21)30-11-5-3-10(4-6-11)16-26-27-17(31-16)13-8-15-25-12(9-1-2-9)7-14(19(22,23)24)29(15)28-13/h3-9,18H,1-2H2

InChI Key

GGHYFLQNUMYCDD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=NN=C(O4)C5=CC=C(C=C5)OC(F)F

Origin of Product

United States

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